

# Palatinitol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Polyol, its Classification, Properties, and Applications

### **Abstract**

Palatinitol, commercially known as Isomalt, is a disaccharide alcohol that has garnered significant attention in the food and pharmaceutical industries. Classified as a polyol, it serves as a sugar substitute, offering a range of functional properties that make it a versatile excipient in drug development and a key ingredient in sugar-free products. This technical guide provides a comprehensive overview of Palatinitol, detailing its chemical nature, classification, physicochemical properties, and its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. The guide includes a summary of quantitative data, detailed experimental protocols for its characterization, and visual representations of its synthesis and metabolic pathways.

## Introduction to Palatinitol (Isomalt)

**Palatinitol**, also referred to as Isomalt, is a sugar alcohol and a member of the polyol class of carbohydrates.[1] It is a white, crystalline, and odorless substance with a mild sweet taste, approximately 45-65% as sweet as sucrose.[2] Unlike traditional sugars, **Palatinitol** is not a single compound but an equimolar mixture of two stereoisomers:  $1-O-\alpha-D$ -glucopyranosyl-D-mannitol (GPM) and  $6-O-\alpha-D$ -glucopyranosyl-D-sorbitol (GPS).[3][4] This unique composition is







a result of its two-stage manufacturing process, which begins with the enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation.[5][6]

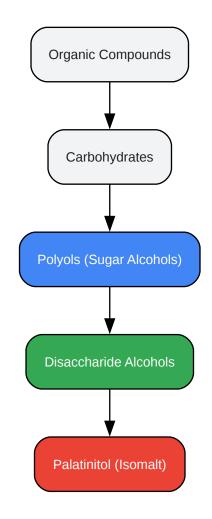
The significance of **Palatinitol** in the pharmaceutical and food sectors stems from its favorable properties, including low hygroscopicity, high stability, low caloric value, and a non-cariogenic nature.[5][7] Its low glycemic index makes it a suitable sweetener for diabetic-friendly products. [7][8] In the realm of drug development, **Palatinitol** is utilized as a multifunctional excipient, serving as a filler, binder, and coating agent in solid dosage forms, and as a stabilizer for therapeutic proteins.[5][9]

### **Classification of Palatinitol**

**Palatinitol** is classified as a polyol, also known as a sugar alcohol.[1] Polyols are organic compounds containing multiple hydroxyl (-OH) groups.[1] Within the broader classification of polyols, **Palatinitol** is a disaccharide alcohol, as it is derived from a disaccharide (isomaltulose) and is composed of two monosaccharide alcohol units.[3]

The classification of **Palatinitol** can be visualized as follows:





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Figure 1: Hierarchical classification of Palatinitol.

# **Physicochemical Properties of Palatinitol**

The utility of **Palatinitol** in various applications is dictated by its distinct physicochemical properties. A summary of these properties is presented below, with a comparison to other common polyols.

# **Quantitative Data Summary**



Property	Palatinito I (Isomalt)	Sorbitol	Mannitol	Xylitol	Erythritol	Sucrose (for comparis on)
Molecular Weight ( g/mol )	344.31[10]	182.17	182.17	152.15	122.12	342.30
Sweetness (relative to sucrose)	0.4 - 0.6[11]	0.6	0.5	1.0	0.6 - 0.7	1.0
Caloric Value (kcal/g) - USA	2.0[5]	2.6	1.6	2.4	0.2	4.0
Caloric Value (kcal/g) - EU	2.4[12]	2.4	2.4	2.4	0	4.0
Glycemic Index	2[13]	9	2	13	1	65
Melting Point (°C)	145 - 150[12]	99-101	165-169	92-95	119-123	160-186
Heat of Solution (cal/g)	-9.4[12]	-26.5	-28.9	-36.6	-42.9	-4.3
Hygroscopi city	Very Low[12] [14]	Medium	Very Low	High	Very Low	Low

Table 1: Comparative physicochemical properties of **Palatinitol** and other common polyols. Data compiled from various sources.[5][10][11][12][13][14]

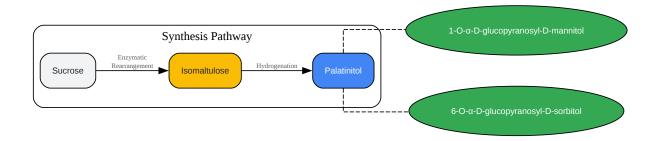


### **Key Properties and Their Implications**

- Low Hygroscopicity: **Palatinitol** absorbs minimal moisture from the air, even at high relative humidity.[14] This property is highly advantageous in pharmaceutical manufacturing, as it prevents caking of powders, improves the stability of moisture-sensitive active pharmaceutical ingredients (APIs), and enhances the shelf-life of the final product.[5][6]
- High Stability: **Palatinitol** exhibits excellent thermal and chemical stability.[15] It does not undergo Maillard browning reactions, which is crucial for maintaining the appearance and stability of formulations.[16]
- Low Caloric Value and Glycemic Index: Being only partially metabolized in the human body,
   Palatinitol has a low caloric value and a very low glycemic index.[5][13] This makes it a suitable excipient for formulations intended for diabetic patients or for products aimed at weight management.
- Good Tableting Properties: Direct compression grades of Palatinitol have excellent compressibility and flow properties, making them ideal for the direct compression method of tablet manufacturing.[3][17]

# Synthesis and Metabolism of Palatinitol Synthesis of Palatinitol

The production of **Palatinitol** is a two-step process that starts with sucrose.



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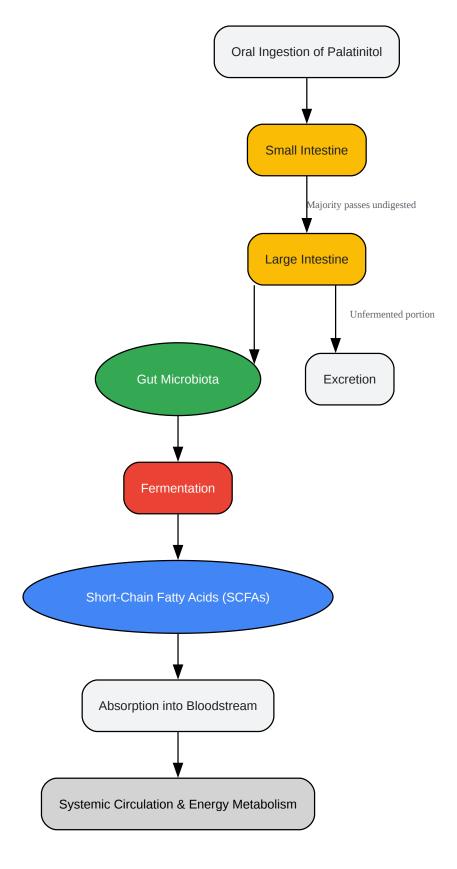
### Figure 2: Synthesis pathway of Palatinitol from sucrose.

- Enzymatic Rearrangement: Sucrose is first converted into isomaltulose (palatinose) through an enzymatic process.[5]
- Hydrogenation: The isomaltulose is then hydrogenated, which converts the fructose part of the molecule into a mixture of sorbitol and mannitol. This results in the formation of the two stereoisomers that constitute **Palatinitol**: GPM and GPS.[5]

### Metabolism of Palatinitol

**Palatinitol** is not readily hydrolyzed by human intestinal enzymes.[11] A small fraction may be broken down in the small intestine, but the majority passes to the large intestine where it is fermented by the gut microbiota.





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Figure 3: Metabolic pathway of Palatinitol in the human body.



The fermentation of **Palatinitol** by colonic bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which can be absorbed and utilized by the body for energy.[18] This metabolic pathway is the reason for its reduced caloric value compared to fully digestible sugars.

# Experimental Protocols for Palatinitol Characterization

For researchers and quality control professionals, accurate characterization of **Palatinitol** is crucial. The following are detailed methodologies for key experiments.

# Determination of GPM and GPS Ratio by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the ratio of 1-O- $\alpha$ -D-glucopyranosyl-D-mannitol (GPM) and 6-O- $\alpha$ -D-glucopyranosyl-D-sorbitol (GPS) in a **Palatinitol** sample.

### Materials and Equipment:

- HPLC system with a refractive index (RI) detector
- Strong cation-exchange resin column (calcium form, e.g., 300 mm x 7.8 mm, 9 μm particle size)[19]
- Degassed, deionized water (mobile phase)
- Reference standards of GPM and GPS
- Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

• Standard Preparation: Accurately weigh and dissolve the GPM and GPS reference standards in deionized water to prepare individual stock solutions of known concentrations (e.g., 10 mg/mL). Prepare a mixed standard solution containing both GPM and GPS.



- Sample Preparation: Accurately weigh and dissolve the Palatinitol sample in deionized water to a concentration of approximately 20 mg/mL.[19]
- HPLC Conditions:
  - Mobile Phase: Degassed deionized water[19]
  - Flow Rate: 0.5 mL/min[19]
  - Column Temperature: 80 ± 3 °C[19]
  - Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40 °C)[19]
  - Injection Volume: 20 μL
- Analysis:
  - Inject the mixed standard solution to determine the retention times and response factors for GPM and GPS.
  - Inject the sample solution.
  - Identify the peaks in the sample chromatogram based on the retention times of the standards.
  - Calculate the concentration of GPM and GPS in the sample using the peak areas and the response factors from the standard.
- System Suitability: The resolution between the GPM and GPS peaks should be not less than 2.0.[19]

# Measurement of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of a **Palatinitol** powder.



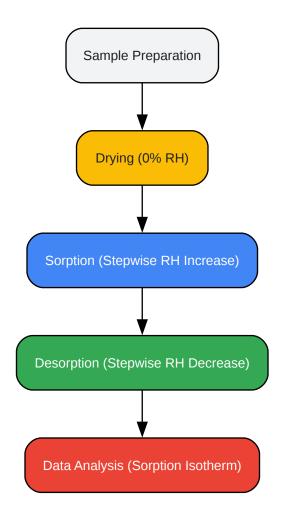
### Materials and Equipment:

- Dynamic Vapor Sorption (DVS) analyzer with a microbalance[20]
- Nitrogen gas (carrier gas)
- Deionized water
- Palatinitol powder sample

#### Procedure:

- Sample Preparation: Place a small, accurately weighed amount of the **Palatinitol** powder in the DVS sample pan.
- Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% relative humidity) at a constant temperature (e.g., 25 °C) until a stable weight is achieved.
  This is the initial dry mass.
- Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[20] At each RH step, the system holds the humidity constant until the sample mass equilibrates.
- Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% RH, recording the mass at each equilibrium point.[20]
- Data Analysis:
  - Plot the percentage change in mass (moisture uptake) on the y-axis against the relative humidity on the x-axis to generate a moisture sorption isotherm.
  - The resulting graph will illustrate the hygroscopic nature of the **Palatinitol** sample.





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Figure 4: Experimental workflow for DVS analysis of hygroscopicity.

# **Applications in Drug Development**

**Palatinitol**'s unique properties make it a valuable excipient in the development of various pharmaceutical dosage forms.

### **Solid Oral Dosage Forms**

- Filler and Binder in Direct Compression: Due to its excellent flowability and compressibility, **Palatinitol** is used as a filler and binder in the direct compression of tablets.[3][17] This simplifies the manufacturing process by eliminating the need for granulation.
- Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant, sweet taste and good mouthfeel make it an ideal excipient for chewable tablets and ODTs, improving patient



compliance, especially in pediatric and geriatric populations.[13][17]

 Taste Masking: Palatinitol can effectively mask the unpleasant taste of some active pharmaceutical ingredients.[5]

### **Protein Stabilization**

**Palatinitol** has been shown to be an effective stabilizer for proteins, particularly during freezedrying (lyophilization).[9][21] It can help to maintain the native conformation of proteins and prevent aggregation, thereby preserving their therapeutic efficacy.[21][22][23] The mechanism of stabilization is thought to involve the preferential exclusion of the polyol from the protein surface and the modulation of the dynamics of the associated water molecules.[22][23]

# **Carrier for Liquid APIs**

The porous structure of certain grades of **Palatinitol** allows it to act as a carrier for liquid APIs, enabling their formulation into solid dosage forms.[13][17]

# **Safety and Regulatory Status**

Palatinitol is considered safe for human consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of Isomalt and has established an "Acceptable Daily Intake (ADI) not specified," which is the safest category for a food additive.

[15][24] In the United States, Isomalt is Generally Recognized as Safe (GRAS).[8] While generally well-tolerated, excessive consumption of Palatinitol can have a laxative effect, which is a common characteristic of polyols.[8]

### Conclusion

Palatinitol (Isomalt) is a versatile polyol with a unique combination of physicochemical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its classification as a disaccharide alcohol, derived from sucrose, underpins its sugar-like functionalities with added benefits of low hygroscopicity, high stability, low caloric value, and a non-cariogenic nature. The detailed experimental protocols provided in this guide for its characterization, along with the visual representations of its synthesis and metabolism, offer a practical resource for its application and quality control. In the pharmaceutical industry, Palatinitol's role as a multifunctional excipient in solid dosage forms and as a protein stabilizer



highlights its growing importance in modern drug delivery systems. With its established safety profile and favorable regulatory status, **Palatinitol** is poised to remain a key ingredient in the development of innovative and patient-friendly pharmaceutical products.

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